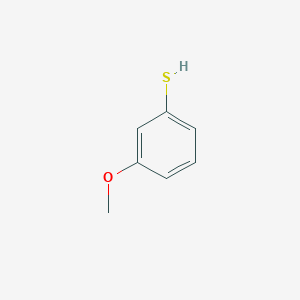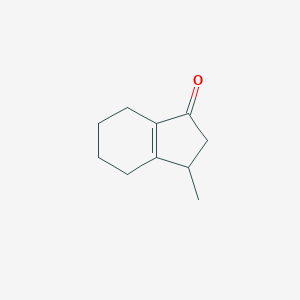
4-(4-ブロモフェニル)-1-ブテン
概要
説明
4-(4-Bromophenyl)-1-butene: is an organic compound that belongs to the class of brominated alkenes It consists of a butene chain with a bromophenyl group attached to the fourth carbon atom
科学的研究の応用
Chemistry: 4-(4-Bromophenyl)-1-butene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through further functionalization reactions .
Biology and Medicine: This compound is investigated for its potential biological activities. Derivatives of 4-(4-Bromophenyl)-1-butene have shown promise as antimicrobial and anticancer agents .
Industry: In the agrochemical industry, 4-(4-Bromophenyl)-1-butene is used as a precursor for the synthesis of herbicides and pesticides. Its derivatives are also explored for their potential use in material science applications .
作用機序
Target of Action
Compounds with similar structures, such as n-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been studied for their antimicrobial and antiproliferative activities . These compounds have shown promising activity against bacterial (Gram positive and Gram negative) and fungal species .
Mode of Action
Related compounds have been shown to interact with their targets, leading to antimicrobial and anticancer effects . Molecular docking studies have been carried out to study the binding mode of these active compounds with their receptors .
Biochemical Pathways
Related compounds have been shown to block the biosynthesis of certain bacterial lipids , which could potentially disrupt essential cellular processes.
Result of Action
Related compounds have shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1-butene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a 4-bromophenylboronic acid with 1-bromo-1-butene under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of 4-(4-Bromophenyl)-1-butene may involve the bromination of 4-phenyl-1-butene . This process uses bromine or a bromine-containing reagent in the presence of a catalyst to selectively brominate the phenyl ring . The reaction conditions are optimized to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions: 4-(4-Bromophenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The butene chain can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The double bond in the butene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Major Products:
Substitution: Products include 4-(4-substituted phenyl)-1-butene derivatives.
Oxidation: Products include 4-(4-bromophenyl)-1-butanol or 4-(4-bromophenyl)-2-butanone.
Reduction: The major product is 4-(4-bromophenyl)butane.
類似化合物との比較
4-Bromophenylacetic acid: This compound has a similar bromophenyl group but differs in its acetic acid moiety.
4-Bromophenylpyridine: Another compound with a bromophenyl group, but with a pyridine ring instead of a butene chain.
Uniqueness: 4-(4-Bromophenyl)-1-butene is unique due to its butene chain, which provides distinct reactivity and potential for further functionalization. Its structure allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
1-bromo-4-but-3-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNBBDYPPSSRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442426 | |
| Record name | 4-(4-Bromophenyl)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15451-32-8 | |
| Record name | 4-(4-Bromophenyl)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)



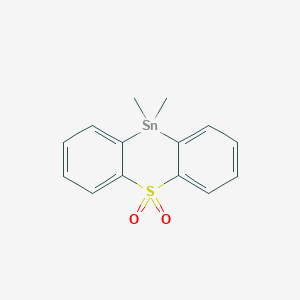
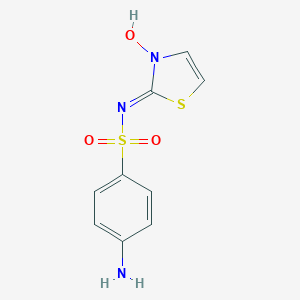

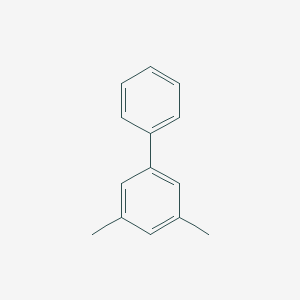

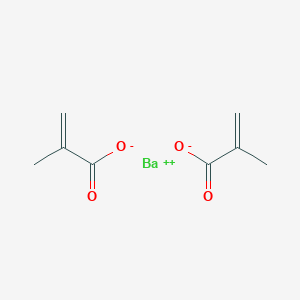
![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)
